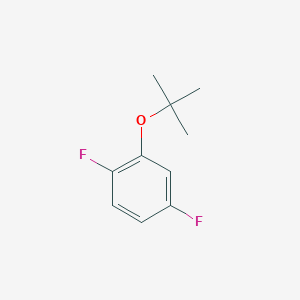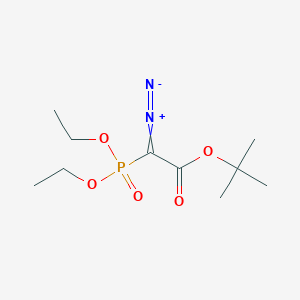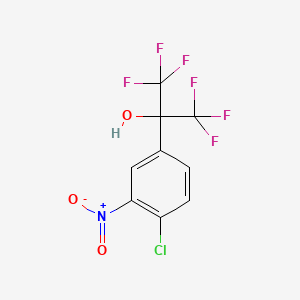
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hexafluoroisopropanol group attached to a chloronitrophenyl ring, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as azide, benzenethiolate, and methoxide ions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like azide ions, benzenethiolate, and methoxide ions in methanol or DMF are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.
Oxidation: Formation of corresponding oxides or quinones.
科学的研究の応用
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes or interact with cellular receptors to exert its biological effects .
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloronitrophenyl group but lacks the hexafluoroisopropanol moiety.
4-Chloro-3-nitrophenyl-salicylaldimine-pyranopyrimidine dione: Contains a similar aromatic ring structure with different functional groups.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its hexafluoroisopropanol group, which imparts distinct chemical and physical properties
特性
分子式 |
C9H4ClF6NO3 |
|---|---|
分子量 |
323.57 g/mol |
IUPAC名 |
2-(4-chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H4ClF6NO3/c10-5-2-1-4(3-6(5)17(19)20)7(18,8(11,12)13)9(14,15)16/h1-3,18H |
InChIキー |
ZXMOEKYNNYATBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


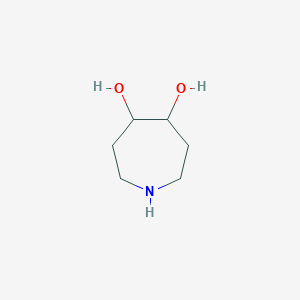
![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
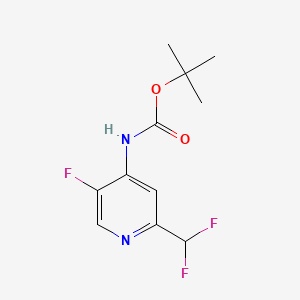
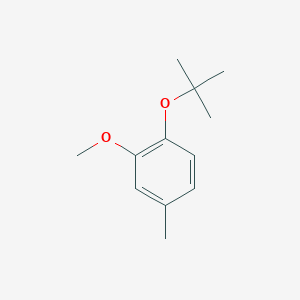
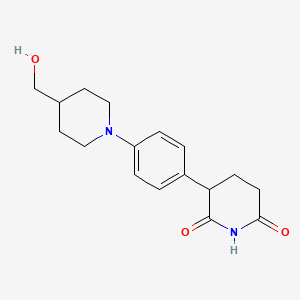


![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)
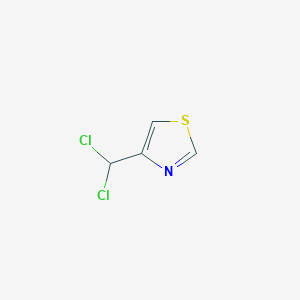

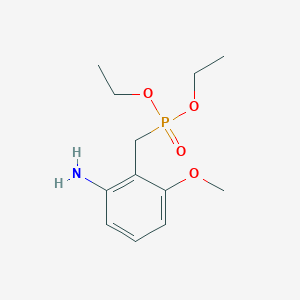
![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)
